molecular formula C8H10FN3O B2896597 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine CAS No. 1864505-41-8

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine

Cat. No.: B2896597
CAS No.: 1864505-41-8
M. Wt: 183.186
InChI Key: CRVZGAWDRAGJRE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines

Biochemical Analysis

Biochemical Properties

. These compounds comprise a pyrimidine base attached to a sugar, indicating that it may interact with enzymes, proteins, and other biomolecules in a manner similar to other pyrimidine nucleosides.

Cellular Effects

The specific cellular effects of 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine are currently unknown. Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. Pyrimidine derivatives often exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds are known to interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-understood. Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyrimidine oxides, while reduction may produce fluorinated pyrimidine alcohols .

Scientific Research Applications

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxyazetidinyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

5-fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c1-13-7-4-12(5-7)8-10-2-6(9)3-11-8/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVZGAWDRAGJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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